molecular formula C18H34O4 B14477855 Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate CAS No. 66487-12-5

Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate

Katalognummer: B14477855
CAS-Nummer: 66487-12-5
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: FDMCGGVDZXBZCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is an organic compound with the molecular formula C18H34O4 It is characterized by its ester functional group and multiple methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy groups may participate in various biochemical pathways, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse applications in various scientific fields.

Eigenschaften

CAS-Nummer

66487-12-5

Molekularformel

C18H34O4

Molekulargewicht

314.5 g/mol

IUPAC-Name

methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate

InChI

InChI=1S/C18H34O4/c1-15(14-16(19)20-5)10-8-12-18(4,22-7)13-9-11-17(2,3)21-6/h14H,8-13H2,1-7H3

InChI-Schlüssel

FDMCGGVDZXBZCW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)CCCC(C)(CCCC(C)(C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.